molecular formula C8H21N2P B8349575 Phosphine, tert-butylbis(dimethylamino)-

Phosphine, tert-butylbis(dimethylamino)-

Cat. No. B8349575
M. Wt: 176.24 g/mol
InChI Key: BUGBNZWGCBRWHS-UHFFFAOYSA-N
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Patent
US06020253

Procedure details

Tertiarybutylbis(dimethylamino)phosphine was prepared according to Reaction Scheme #2 by reaction of tertiarybutyllithium with bis(dimethylamino)phosphoruschloride which had been prepared from the reaction of neat trisdimethylaminophosphine and phosphorustrichlioride. Trisdimethylaminophosphine was prepared from the reaction of phosphorus trichloride with three equivalents of lithium dimethylamide in diethylether at 0° C. A solution of 88.4 g (0.64 mol) PCl3 in 50 ml diethylether was added dropwise to a stirred suspension of 105 g (2.06 mol) LiNMe2 in 1.5 liters diethylether at 0° C. The resulting mixture was filtered and the P(NMe2)3 product, 0.444 mol, 72.5 g (69% yield based on PCl3), was fractionally distilled from the filtrate at 45° C./9.5 torr. PCl3 0.222 mol (30.5 g) was added slowly to the purified P(NMe2)3 with stirring at 0° C. The resulting P(NMe2)2Cl compound was heated to 35° C. for one hour then diluted with 1 liter of hexane and cooled to -78° C. A 400 ml aliquot (0.68 mol) of tertiarybutyl lithium, ((CH3)3C)Li, in hexane was added dropwise over a two hour period with stirring. The mixture was allowed to warm, filtered and the tertiarybutyl-bis(dimethylamino)phosphine, ((CH3)3C)P(NMe2)2, product, 55 g, 0.31 mol (45% yield based on P(NMe2)2Cl), was purified by repeated fractional distillation of the filtrate.
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
88.4 g
Type
reactant
Reaction Step Five
Quantity
105 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
1.5 L
Type
solvent
Reaction Step Five
Name
Quantity
30.5 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0.68 mol
Type
reactant
Reaction Step Eight
[Compound]
Name
((CH3)3C)Li
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]([Li])([CH3:4])([CH3:3])[CH3:2].[CH3:6][N:7]([P:9](Cl)[N:10]([CH3:12])[CH3:11])[CH3:8].P(Cl)(Cl)Cl.C[N-]C.[Li+]>C(OCC)C.CCCCCC.P(N(C)C)(N(C)C)N(C)C>[C:1]([P:9]([N:10]([CH3:12])[CH3:11])[N:7]([CH3:8])[CH3:6])([CH3:4])([CH3:3])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
1 L
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[N-]C.[Li+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)P(N(C)C)N(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)P(N(C)C)N(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)P(N(C)C)Cl
Step Five
Name
Quantity
88.4 g
Type
reactant
Smiles
P(Cl)(Cl)Cl
Name
Quantity
105 g
Type
reactant
Smiles
[Li]N(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)OCC
Step Six
Name
Quantity
30.5 g
Type
reactant
Smiles
P(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
P(N(C)C)(N(C)C)N(C)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(N(C)C)(N(C)C)Cl
Step Eight
Name
Quantity
0.68 mol
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
((CH3)3C)Li
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
DISTILLATION
Type
DISTILLATION
Details
the P(NMe2)3 product, 0.444 mol, 72.5 g (69% yield based on PCl3), was fractionally distilled from the filtrate at 45° C./9.5 torr
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -78° C
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
to warm
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the tertiarybutyl-bis(dimethylamino)phosphine, ((CH3)3C)P(NMe2)2, product, 55 g, 0.31 mol (45% yield based on P(NMe2)2Cl), was purified
DISTILLATION
Type
DISTILLATION
Details
distillation of the filtrate

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)P(N(C)C)N(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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